(-)-Epidihydropinidine
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Overview
Description
(-)-epidihydropinidine is a citraconoyl group. It has a role as a metabolite.
Scientific Research Applications
Antibacterial and Antifungal Properties
(-)-Epidihydropinidine, primarily found in the needles and bark of Norway spruce (Picea abies), exhibits substantial antibacterial and antifungal activities. It is notably effective against a range of bacterial and fungal strains, with the lowest minimum inhibitory concentration (MIC) value of 5.37μg/mL recorded for Pseudomonas aeruginosa, Enterococcus faecalis, Candida glabrata, and C. albicans. Compared to tetracycline, this compound demonstrated nearly three times higher activity against P. aeruginosa and E. faecalis. Its antibacterial effects extend to other strains like Staphylococcus aureus, Bacillus cereus, and Salmonella enterica, indicating its potential as a candidate for developing new antibiotics and food spoilage prevention solutions (Fyhrquist et al., 2017).
Synthesis and Structural Analysis
Efficient synthesis methodologies for this compound have been established, providing the most straightforward routes with the highest overall yields for this naturally occurring alkaloid. Notably, the first single-crystal X-ray analysis of this compound hydrochloride confirmed its absolute configuration as (2S,6S), aligning with the configuration of the isolated natural product. This discovery is crucial for understanding the compound's structure and potential applications in pharmaceutical and chemical industries (Kavala et al., 2011).
Catalytic Dynamic Resolution in Synthesis
The catalytic dynamic resolution technique has been applied to the synthesis of trans-2,6-disubstituted piperidines, including this compound, rendering the diastereoselective synthesis enantioselective. This approach provides an efficient method for preparing this compound and highlights the compound's relevance in synthetic chemistry and potential pharmaceutical applications (Beng & Gawley, 2012).
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(2S,6S)-2-methyl-6-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
BHBZNQCZKUGKCJ-IUCAKERBSA-N |
Isomeric SMILES |
CCC[C@H]1CCC[C@@H](N1)C |
SMILES |
CCCC1CCCC(N1)C |
Canonical SMILES |
CCCC1CCCC(N1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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